REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:12])=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH:5]=O.Br[CH:14](C(OC)=O)[C:15]([O:17][CH3:18])=[O:16].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[C:3]2[O:12][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:5][C:4]=2[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1 |f:2.3.4,6.7|
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Name
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|
Quantity
|
94.7 g
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Type
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reactant
|
Smiles
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BrC=1C(=C(C=O)C=C(C1)OC)O
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Name
|
|
Quantity
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103 g
|
Type
|
reactant
|
Smiles
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BrC(C(=O)OC)C(=O)OC
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Name
|
|
Quantity
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1.2 L
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
13.2 g
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Type
|
catalyst
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Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux under a Dean-Stark trap for 48 h
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Duration
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48 h
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Type
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CONCENTRATION
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Details
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The reaction was concentrated
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Type
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DISSOLUTION
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Details
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the residue dissolved with dichloromethane (−0.5 L)
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Type
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FILTRATION
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Details
|
filtered through Celite
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Type
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WASH
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Details
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washing with dichloromethane (˜0.5 L)
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Type
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WASH
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Details
|
The filtrate was washed with 1 L of 1M sodium hydroxide and water (2×1 L)
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2C=C(OC21)C(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |